N-(2,5-dimethoxybenzyl)-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine
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Overview
Description
[(2,5-DIMETHOXYPHENYL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features both indole and phenyl groups. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of methoxy groups in its structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-DIMETHOXYPHENYL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(2,5-DIMETHOXYPHENYL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, reduced amines from reduction, and halogenated derivatives from substitution reactions .
Scientific Research Applications
[(2,5-DIMETHOXYPHENYL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,5-DIMETHOXYPHENYL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: Shares the phenyl group with methoxy substituents but lacks the indole moiety.
5-Methoxy-2-methyl-1H-indole-3-ylamine: Contains the indole structure but differs in the substitution pattern on the phenyl ring.
Uniqueness
[(2,5-DIMETHOXYPHENYL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is unique due to the combination of both indole and phenyl groups with methoxy substituents, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H26N2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C21H26N2O3/c1-14-18(19-12-17(25-3)5-7-20(19)23-14)9-10-22-13-15-11-16(24-2)6-8-21(15)26-4/h5-8,11-12,22-23H,9-10,13H2,1-4H3 |
InChI Key |
CJNAJEAZKILMNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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